(6-Aminopyridazin-3-yl)methanol

Description

IUPAC Classification and Molecular Architecture

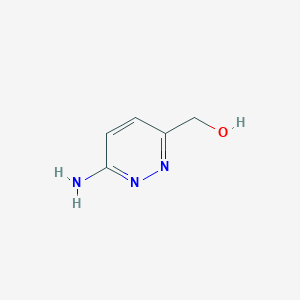

The compound’s systematic IUPAC name, (6-aminopyridazin-3-yl)methanol , precisely describes its structure: a pyridazine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2) substituted with an amino group at position 6 and a hydroxymethyl group at position 3 (Figure 1). The molecular formula C₅H₇N₃O distinguishes it from pyridine analogs, with a molecular weight of 125.13 g/mol.

Table 1: Physicochemical Properties

The SMILES notation C1=CC(=NN=C1CO)N and InChI key FZYHZXZBQZGBIA-UHFFFAOYSA-N provide unambiguous representations of its connectivity. X-ray crystallography data, though unavailable in cited sources, would typically reveal planar geometry with hydrogen bonding between the amino and hydroxymethyl groups.

Historical Context in Pyridazine Chemistry

Pyridazine chemistry originated in the late 19th century with Fischer’s synthesis of substituted derivatives, but the unsubstituted parent compound remained elusive until Taüber’s 1894 breakthrough. The discovery of This compound represents a modern evolution, enabled by advances in:

- Regioselective amination : Selective introduction of the amino group at position 6 using Pd-catalyzed cross-coupling.

- Hydroxymethylation strategies : Friedel-Crafts-type reactions or reductive amination to install the hydroxymethyl moiety.

A 2023 study demonstrated its bioisosteric equivalence to imidazo[1,2-a]pyrimidines in fungicide design, marking a pivotal application of Knorr’s original pyridazine concept.

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

(6-aminopyridazin-3-yl)methanol |

InChI |

InChI=1S/C5H7N3O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2,(H2,6,8) |

InChI Key |

FZYHZXZBQZGBIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include pyridine and pyridazine derivatives with hydroxymethyl or aminomethyl substituents. Differences in ring heteroatoms, substituent positions, and functional groups critically alter properties:

Key Observations :

- Heteroatom Influence : Pyridazines (two adjacent N atoms) exhibit distinct electronic properties compared to pyridines (one N atom), affecting solubility and hydrogen-bonding capacity.

- Substituent Effects: Electron-withdrawing groups (e.g., iodine in (6-Iodopyridin-2-yl)-methanol) increase molecular weight and alter reactivity, while bulky groups (e.g., piperidine in ) may sterically hinder interactions.

- Salt Formation: The hydrochloride salt of this compound improves water solubility, a common strategy for enhancing bioavailability in drug development .

Physicochemical Properties

- Solubility : The hydroxymethyl group enhances hydrophilicity, but halogenation (e.g., iodine in ) or aromatic fusion (e.g., thiophene in ) increases hydrophobicity.

- Stability: Light sensitivity is common among aminopyridazines, necessitating storage at 2–8°C for derivatives like this compound hydrochloride .

- Reactivity: Amino groups facilitate electrophilic substitution, while hydroxymethyl groups allow oxidation to carboxylic acids or formation of esters.

Q & A

Q. How should researchers address contradictory data in spectroscopic characterization?

- Conflict Resolution :

- Cross-validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to confirm peak assignments .

- Collaborative analysis : Share raw data (e.g., FID files) via platforms like PubChem to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.